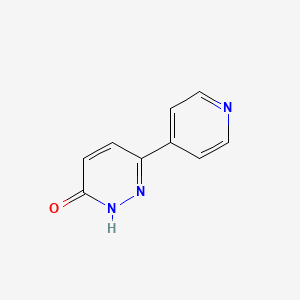

6-(pyridin-4-yl)pyridazin-3(2H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-pyridin-4-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRDIYKZZIDTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369450 | |

| Record name | 6-(Pyridin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78157-26-3 | |

| Record name | 6-(Pyridin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Pyridin-4-yl)pyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of Pyridazinone Scaffolds in Chemical Research

The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry and organic chemistry. rmit.edu.vn This six-membered heterocyclic motif, containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents. rmit.edu.vnresearchgate.net The inherent chemical stability and synthetic accessibility of the pyridazinone core make it an attractive framework for constructing diverse molecular architectures. nih.gov

Researchers have extensively explored pyridazinone derivatives for a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. rmit.edu.vnresearchgate.net The versatility of the pyridazinone scaffold allows for structural modifications that can fine-tune the biological activity and physicochemical properties of the resulting compounds. nih.gov This adaptability has led to the development of numerous pyridazinone-based compounds that have entered various stages of drug discovery and development. rmit.edu.vnnih.gov

The Significance of the 6 Pyridin 4 Yl Pyridazin 3 2h One Moiety in Advanced Organic Synthesis

The 6-(pyridin-4-yl)pyridazin-3(2H)-one moiety is a valuable building block in advanced organic synthesis, primarily due to the combined functionalities of its pyridazinone and pyridine (B92270) components. The pyridine ring, a nitrogen-bearing heterocycle, is a common feature in many FDA-approved drugs and is known for its ability to engage in various biological interactions. rsc.orgresearchgate.net

The synthesis of 6-arylpyridazinones, such as this compound, can be achieved through several established synthetic routes. A common method involves the condensation of a β-aroylpropionic acid with hydrazine (B178648) hydrate (B1144303). researchgate.net Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyridazinone precursor is reacted with an appropriate pyridineboronic acid. researchgate.netnih.gov This method offers a high degree of functional group tolerance and allows for the introduction of the pyridine moiety at a specific position. researchgate.netnih.gov

The presence of both the pyridazinone and pyridine rings provides multiple sites for further chemical modification, enabling the creation of extensive compound libraries for screening purposes. The nitrogen atom in the pyridine ring can be quaternized or oxidized, while the pyridazinone ring offers sites for N-alkylation or substitution at various positions. This chemical tractability makes this compound a versatile intermediate for synthesizing more complex molecules with potentially enhanced biological activities.

Academic Research Trajectories and Fundamental Contributions to Chemical Science

Evolution of Synthetic Routes to Pyridazinone Derivatives

The synthesis of pyridazinone derivatives has a rich history, with foundational methods paving the way for more sophisticated and efficient approaches. Initially, the focus was on constructing the core pyridazinone ring system through reliable, albeit often harsh, chemical transformations. These early methods laid the groundwork for the development of a diverse array of synthetic strategies applicable to a wide range of substituted pyridazinones.

Over the decades, the synthetic toolbox for pyridazinone chemistry has expanded significantly. The progression has been marked by a shift towards greater efficiency, milder reaction conditions, and the ability to introduce a variety of functional groups with high selectivity. This evolution has been driven by the increasing demand for structurally diverse pyridazinone derivatives for various applications. The development of new reagents, a deeper understanding of reaction mechanisms, and the advent of new technologies have all contributed to this progress.

Classical Synthetic Approaches to the this compound Core

The construction of the fundamental this compound structure has traditionally relied on well-established, classical organic reactions. These methods typically involve the formation of the pyridazinone ring as a key step.

Condensation Reactions for Pyridazinone Formation

A cornerstone in the synthesis of pyridazinone rings is the condensation reaction between a 1,4-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. mdpi.com This approach is a versatile and widely employed method for forming the dihydropyridazinone ring, which can then be oxidized to the corresponding pyridazinone.

For the synthesis of 6-substituted pyridazinones, a common starting material is a β-aroylpropionic acid. The reaction of these acids with hydrazine hydrate (B1144303) leads to the formation of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. mdpi.com For instance, the reaction of a β-aroylpropionic acid derivative with hydrazine hydrate can yield the corresponding 4,5-dihydropyridazinone, which serves as a precursor to the final aromatic product. nih.gov

Another classical condensation approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents, which can lead to the formation of pyridazinone derivatives under specific conditions. nih.gov

Cyclization Strategies in the Synthesis of this compound

Cyclization reactions are fundamental to the formation of the pyridazinone ring. A prevalent strategy involves the intramolecular cyclization of a suitable open-chain precursor. For example, a common method for the formation of the pyridazine (B1198779) ring involves the addition of a hydrazine molecule to a 1,4-ketoester or ketoacid, which subsequently cyclizes to form the pyridazinone. mdpi.com

A specific example leading to a related structure involves the reaction of 4-(4-(2-methoxy-ethoxy)-phenyl)-4-oxo-butyric acid with hydrazine hydrate in ethanol, which upon heating, yields 6-(4-(2-methoxy-ethoxy)-phenyl)-4,5-dihydro-3(2H)-pyridazinone. mdpi.com This dihydropyridazinone can then be aromatized. A documented method for the synthesis of 6-(4-pyridinyl)-3(2H)-pyridazinone hydrate involves the bromination of 4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone in acetic acid, followed by heating to induce elimination and aromatization. nih.gov

Modern and Sustainable Synthetic Protocols

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This trend is also evident in the synthesis of this compound, with catalytic and microwave-assisted methods gaining prominence.

Catalytic Transformations in this compound Synthesis

Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, have revolutionized the synthesis of biaryl compounds, including 6-arylpyridazinones. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. This reaction typically involves the coupling of a halogenated pyridazinone with a suitable boronic acid in the presence of a palladium catalyst. nih.govresearchgate.net

For the synthesis of this compound, a plausible and efficient route involves the Suzuki-Miyaura coupling of a 6-halopyridazin-3(2H)-one with pyridine-4-boronic acid. For example, 6-chloro-5-dialkylaminopyridazinone has been successfully coupled with various arylboronic acids using a palladium catalyst. nih.gov Similarly, the synthesis of 6-aryl-2,4-diaminopyrimidines and triazines has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of the corresponding chloro-substituted heterocycles with arylboronic acids. researchgate.net

Furthermore, direct C-H functionalization has emerged as a powerful strategy for the late-stage diversification of pyridazinone scaffolds. nih.gov Rhodium-catalyzed C-H activation has been utilized for the synthesis of fused pyridazine analogues, showcasing the potential of this approach in creating complex molecular architectures. pkusz.edu.cn While not a direct synthesis of the target molecule, these advanced catalytic methods highlight the modern strategies available for modifying the pyridazinone core.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aromatic boronic acids | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.gov |

| Pd catalyst / Base | 6-Chloro-5-dialkylaminopyridazinone, Arylboronic acids | 5-Dialkylamino-6-aryl-(2H)-pyridazin-3-one | nih.gov |

| [Cp*RhCl₂]₂ / AgOAc | Phthalazinones/Pyridazinones, Allenes | Indazole derivatives | mdpi.com |

| Pd/C / HCOONH₄ | Nitropyridazinone derivative | Aminopyridazinone derivative | core.ac.uk |

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been successfully applied to the synthesis of pyridazinone derivatives.

Microwave irradiation can be particularly effective in facilitating transition-metal-catalyzed reactions. For instance, the Suzuki-Miyaura cross-coupling of 6-chloropyridazinones with arylboronic acids has been shown to proceed smoothly under microwave irradiation, significantly reducing the reaction time. nih.gov The synthesis of 3,6-di(pyridin-2-yl)pyridazines has also been accelerated using microwave conditions, demonstrating the utility of this technique for preparing pyridinyl-substituted pyridazines. nih.gov Additionally, microwave-assisted, three-component synthesis has been developed for novel thiazolyl-pyridazinediones, highlighting the potential for rapid and efficient construction of complex heterocyclic systems.

The application of microwave heating in conjunction with catalytic systems represents a powerful and sustainable approach for the synthesis of this compound and its analogues, aligning with the principles of green chemistry.

Flow Chemistry Applications for Enhanced Reaction Control

The application of flow chemistry to the synthesis of pyridazinone derivatives, including this compound, offers significant advantages over traditional batch methods. mdpi.com Flow chemistry involves the continuous passage of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to improved reaction efficiency, higher yields, and enhanced safety, particularly when dealing with hazardous intermediates. mdpi.com

While specific studies detailing the flow synthesis of this compound are not abundant in the public domain, the principles can be extrapolated from the synthesis of analogous heterocyclic compounds. For instance, multi-step flow processes have been successfully employed for the synthesis of various heterocycles, demonstrating the potential for streamlined and automated production. uc.pt These systems can incorporate in-line purification and analysis, further enhancing efficiency. uc.pt

The synthesis of pyrazole (B372694) derivatives in flow has been shown to afford products in good to very good yields with excellent regioselectivity. mdpi.com This is particularly relevant as pyrazoles and pyridazinones share common synthetic precursors and reaction mechanisms. A two-step flow strategy for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate highlights the potential for uninterrupted and scalable production. mdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. |

| Safety | Handling of large quantities of hazardous materials can be risky. | Smaller reaction volumes at any given time enhance safety. mdpi.com |

| Scalability | Can be challenging, often requiring re-optimization of conditions. | More straightforward scalability by extending reaction time or using parallel reactors. |

| Efficiency | May involve multiple manual transfers and purifications. | Potential for integrated, automated multi-step synthesis and in-line purification. uc.pt |

| Yield & Selectivity | Can be variable. | Often higher yields and improved selectivity due to better control. mdpi.com |

Regioselectivity and Stereocontrol in the Formation of this compound

The formation of this compound involves the construction of a pyridazinone ring, a process where regioselectivity is a key consideration. Regioselectivity refers to the control of the orientation of chemical bond formation, leading to a specific isomer as the major product.

One common route to 6-arylpyridazin-3(2H)-ones involves the cyclocondensation of a γ-keto acid with hydrazine. researchgate.net In the case of this compound, the precursor would be a γ-keto acid bearing a pyridin-4-yl group. The cyclization step with hydrazine hydrate typically proceeds with high regioselectivity to yield the desired 6-substituted pyridazinone.

Another powerful method for introducing the pyridyl group is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgresearchgate.net In this approach, a halogenated pyridazinone precursor can be coupled with a pyridylboronic acid. sigmaaldrich.com The regioselectivity of this reaction is determined by the position of the halogen on the pyridazinone ring. For example, starting with 6-chloropyridazin-3(2H)-one would selectively yield the 6-(pyridin-4-yl) derivative upon coupling with pyridin-4-ylboronic acid. The use of solid-phase synthesis in conjunction with Suzuki coupling has also been explored for the preparation of 6-arylpyridazin-3(2H)-ones, offering a method for generating libraries of these compounds. acs.orgresearchgate.net

A notable issue of regioselectivity can arise in methods such as the Mitsunobu reaction when used to immobilize a chloropyridazine moiety on a solid support, as problems with regioselectivity have been observed. acs.orgresearchgate.net

Inverse electron demand Diels-Alder reactions also offer a pathway to pyridazines with high regiocontrol. organic-chemistry.org For instance, the reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can produce functionalized pyridazines with predictable regiochemistry. organic-chemistry.org Similarly, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines. organic-chemistry.org

Stereocontrol, which is the control of the three-dimensional arrangement of atoms, is generally not a factor in the final aromatic this compound structure. However, it can be relevant in the synthesis of its hydrogenated precursors, such as 4,5-dihydro-6-(pyridin-4-yl)pyridazin-3(2H)-one. For instance, the reduction of the pyridazinone ring can introduce chiral centers, and the stereochemical outcome would depend on the reducing agent and reaction conditions used. rsc.org

Table 2: Key Reactions and Regioselectivity in Pyridazinone Synthesis

| Reaction Type | Precursors | Key Aspect of Regiocontrol |

| Cyclocondensation | γ-keto acid with a pyridin-4-yl group and hydrazine hydrate. researchgate.netprepchem.com | The inherent reactivity of the carbonyl and carboxyl groups directs the cyclization. |

| Suzuki-Miyaura Coupling | 6-chloropyridazin-3(2H)-one and pyridin-4-ylboronic acid. acs.orgresearchgate.netsigmaaldrich.com | The position of the halogen atom on the pyridazinone ring dictates the site of coupling. |

| Inverse Electron Demand Diels-Alder | 3-monosubstituted s-tetrazine and a suitable dienophile. organic-chemistry.org | The electronic properties of the tetrazine and dienophile govern the regiochemical outcome. |

Mechanistic Pathways of Key Functional Group Transformations

The functional groups of this compound allow for a variety of chemical modifications. Key transformations often involve the pyridazinone ring, which can undergo reactions such as N-alkylation and conversion of the carbonyl group.

One significant transformation is the conversion of the pyridazinone to a chloropyridazine derivative. This is typically achieved by treating the parent compound with a halogenating agent like phosphorus oxychloride (POCl₃). nih.gov The resulting 3-chloro-6-(pyridin-4-yl)pyridazine (B1590742) is a versatile intermediate. The chlorine atom, being a good leaving group, can be readily displaced by various nucleophiles, enabling the synthesis of a wide array of derivatives. nih.gov For instance, reaction with hydrazine hydrate can yield the corresponding hydrazinylpyridazine, which can be further functionalized. nih.gov

N-alkylation of the pyridazinone nitrogen is another important functional group transformation. nih.govnih.govorganic-chemistry.org This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyridazinone ring attacks an alkyl halide. organic-chemistry.org However, direct N-alkylation can sometimes be complicated by competing O-alkylation. nih.gov

Electrophilic and Nucleophilic Reactions on the Pyridazinone Ring System

The electronic nature of the pyridazinone and pyridine rings governs their susceptibility to electrophilic and nucleophilic attack. The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but is more prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. uoanbar.edu.iqslideshare.net Conversely, the pyridazinone ring's reactivity is more complex due to the presence of both electron-donating and electron-withdrawing features.

Electrophilic Reactions: Electrophilic substitution on the pyridine ring of this compound is challenging due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq Such reactions, if they occur, typically require harsh conditions and proceed at the C-3 and C-5 positions. youtube.com The pyridazinone ring can also undergo electrophilic attack, for example, during halogenation reactions. nih.govchemrxiv.orgnih.gov

A notable electrophilic substitution reaction involving activated aromatic systems is the Vilsmeier-Haack reaction, which introduces a formyl group. wikipedia.orgorganic-chemistry.orgijpcbs.comchemistrysteps.comslideshare.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.orgijpcbs.comchemistrysteps.comslideshare.net While broadly applicable to electron-rich arenes, its application to the pyridin-4-yl moiety in this specific compound would be influenced by the deactivating nature of the pyridine nitrogen.

Nucleophilic Reactions: The pyridazinone ring system is susceptible to nucleophilic attack. As mentioned, the 3-chloro derivative is an excellent substrate for nucleophilic substitution, allowing the introduction of various functionalities. nih.gov Amines, for example, can displace the chloride to form aminopyridazine derivatives. nih.gov The pyridine ring is also a target for nucleophiles, with attacks favoring the C-2 and C-4 positions relative to the nitrogen. uoanbar.edu.iq

Tautomeric Equilibrium and Isomerization Dynamics of this compound

Pyridazin-3(2H)-ones, including this compound, can exist in a tautomeric equilibrium between the lactam and lactim forms. nih.govresearchgate.netresearchgate.netnih.govnih.govarkat-usa.orguni-muenchen.denih.gov The lactam form, with the carbonyl group, is generally the more stable and predominant tautomer. researchgate.netnih.gov

Theoretical studies on the parent pyridazin-3(2H)-one have shown that the direct conversion from the lactam to the lactim form has a high activation energy. researchgate.netnih.gov However, this barrier can be significantly lowered in the presence of protic polar solvents or through a dimer-mediated double hydrogen transfer mechanism. researchgate.netnih.gov The position of the equilibrium can be influenced by substituents on the ring. For instance, the introduction of a 6-(2-pyrrolyl) group has been shown to shift the equilibrium towards the hydroxy (lactim) form compared to the unsubstituted parent compound. researchgate.netarkat-usa.org This is attributed to the electron-donating nature of the pyrrolyl substituent, which increases the electron density on the pyridazine ring. researchgate.netarkat-usa.org

The tautomeric state of the molecule is crucial as it can significantly affect its chemical reactivity and biological activity. nih.govnih.gov

Oxidation-Reduction Chemistry and Redox Properties

The pyridazine and pyridinone moieties can participate in oxidation-reduction reactions. The nitrogen atoms in the pyridazine ring can be oxidized. nih.gov The pyridazinone ring itself can be reduced. For example, the parent pyridazin-3(2H)-one can be reduced to its dihydro derivative.

The electrochemical properties of pyridazinone derivatives have been investigated, particularly in the context of their potential as corrosion inhibitors. researchgate.netresearchgate.net Studies have shown that these compounds can adsorb onto metal surfaces, forming a protective layer and inhibiting corrosion. researchgate.netresearchgate.net The efficiency of this inhibition is dependent on the specific substituents on the pyridazinone ring. researchgate.netresearchgate.net

Photochemical and Thermal Reactivity Studies

The photochemical and thermal reactivity of pyridazinone derivatives is an area of ongoing research. The stability of the pyridazine ring system lends itself to various applications, but it can also undergo transformations under specific conditions.

For instance, some pyridazinone derivatives have been studied for their photostability. nih.gov The absorption and emission of light by these molecules are dependent on their electronic structure, which can be tuned by substituents. This has implications for their use in applications such as fluorescent probes. researchgate.net

Thermal reactions can lead to various transformations. For example, the synthesis of certain pyridazinone derivatives involves refluxing in a solvent, indicating a degree of thermal stability. nih.gov However, at higher temperatures, decomposition or rearrangement reactions can occur.

Advanced Spectroscopic and Structural Characterization of 6 Pyridin 4 Yl Pyridazin 3 2h One

High-Resolution Mass Spectrometry for Elucidating Molecular Frameworks and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For derivatives of pyridazinone, HRMS has been instrumental in confirming their molecular structures. mdpi.com For instance, in the analysis of related pyridazinone derivatives, electrospray ionization (ESI-MS) has been successfully employed to confirm the molecular weights of newly synthesized compounds. mdpi.com This technique provides essential data for verifying the successful synthesis and purity of the target molecules.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, COSY, HSQC, HMBC) for Conformational Analysis and Connectivity Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the detailed structural elucidation of complex organic molecules like 6-(pyridin-4-yl)pyridazin-3(2H)-one. A complete assignment of the ¹H and ¹³C NMR spectra for various 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones has been achieved using a combination of one- and two-dimensional NMR techniques. nih.govresearchgate.net These methods include:

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons, which is vital for piecing together the molecular skeleton. nih.govresearchgate.netmdpi.com

These experiments have enabled a thorough analysis of the chemical shifts of the heterocyclic ring atoms and the influence of substituents at various positions. nih.govresearchgate.net For similar structures, like certain N-acylhydrazone derivatives, 2D NMR has also been used to confirm the presence of different isomers and conformers in solution. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been used to analyze the crystal structures of various pyridazinone derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov For example, in a study of a related pyridazinone derivative, the crystal structure revealed the planarity of the pyridazine (B1198779) and chlorobenzene (B131634) rings and the dihedral angle between the pyridazine and pyridine (B92270) rings. nih.gov The analysis of intermolecular interactions, like hydrogen bonds and other non-covalent interactions, is critical for understanding the packing of molecules in the crystal lattice. mdpi.comnih.govmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Tautomeric Forms and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can help in distinguishing between different tautomeric forms.

FT-IR Spectroscopy: The FT-IR spectra of pyridazinone derivatives typically show characteristic absorption bands for various functional groups. For instance, the N-H stretching vibrations are generally observed in the range of 3300-3500 cm⁻¹, while the C=O stretching vibration of the pyridazinone ring appears around 1650 cm⁻¹. mdpi.comnih.gov Aromatic C-H stretching vibrations are usually found between 3000 and 3100 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For related pyridine-containing compounds, Raman spectra have been used to identify characteristic vibrations, such as the Se-Se stretching mode in diselenide derivatives. mdpi.com The combination of FT-IR and Raman spectroscopy, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive vibrational analysis. nih.govresearchgate.netnih.govpku.edu.cn

Below is a table summarizing typical vibrational frequencies for functional groups found in pyridazinone derivatives:

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 mdpi.comnih.gov | 3380-3431 nih.gov |

| Aromatic C-H Stretch | 3000-3100 nih.gov | 3025-3069 nih.gov |

| C=O Stretch | ~1650 mdpi.com | |

| C=N Stretch | ~1600 mdpi.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Dynamics

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and excited-state properties of molecules.

UV-Vis Spectroscopy: The UV-Vis spectra of pyridazinone and related pyridine derivatives exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.netresearchgate.net For some pyridazinone derivatives, these spectra have been recorded in various solvents to study the effect of the environment on the electronic structure. researchgate.net

Fluorescence Spectroscopy: The fluorescence properties of these compounds provide insights into their excited-state dynamics. The fluorescence intensity and wavelength can be influenced by factors such as solvent polarity and the presence of specific substituents. researchgate.netnih.govbeilstein-journals.org For instance, studies on related compounds have shown that the introduction of different functional groups can significantly alter their fluorescence quantum yields. beilstein-journals.org The investigation of fluorescence quenching can also reveal information about the interaction of the molecule with its environment. mdpi.com

The following table provides a summary of the spectroscopic techniques and their applications in the characterization of this compound and related compounds:

| Spectroscopic Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. mdpi.com |

| Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) | Connectivity of atoms, conformational analysis, and elucidation of 3D structure in solution. nih.govresearchgate.netmdpi.com |

| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov |

| Vibrational Spectroscopy (FT-IR, Raman) | Identification of functional groups and analysis of tautomeric forms. mdpi.comnih.govmdpi.com |

| Electronic Spectroscopy (UV-Vis, Fluorescence) | Electronic structure, excited-state properties, and dynamics. researchgate.netresearchgate.netbeilstein-journals.org |

Computational Chemistry and Theoretical Investigations of 6 Pyridin 4 Yl Pyridazin 3 2h One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of 6-(pyridin-4-yl)pyridazin-3(2H)-one at an atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries and Stability

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For pyridazinone derivatives, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine optimized geometries and electronic properties. nih.gov

Studies on related pyridazinone structures have shown that the pyridazinone ring can exist in lactam-lactim tautomeric forms. DFT calculations for this compound would likely indicate that the lactam form is the more stable tautomer in the ground state. The optimized geometry would reveal a largely planar pyridazinone ring with the pyridinyl substituent likely twisted at a certain dihedral angle to minimize steric hindrance.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXX | eV |

| LUMO Energy | -X.XXX | eV |

| HOMO-LUMO Gap | X.XXX | eV |

| Dipole Moment | X.XXX | Debye |

Note: The values in this table are hypothetical and serve as an illustration of typical DFT calculation outputs.

Ab Initio Methods for Reactivity Descriptors and Transition States

Ab initio methods, while computationally more intensive than DFT, can provide highly accurate information about molecular systems. These methods are particularly useful for studying chemical reactivity and elucidating the structures of transition states in reaction mechanisms.

For this compound, ab initio calculations could be employed to compute various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness and softness. These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. The nitrogen atoms in both the pyridazine (B1198779) and pyridine (B92270) rings, as well as the carbonyl oxygen, are expected to be key sites for electrophilic interactions.

Furthermore, ab initio methods are invaluable for modeling reaction pathways, such as N-alkylation or substitution reactions on the pyridazinone ring. By calculating the energies of reactants, products, and transition states, a detailed understanding of the reaction kinetics and thermodynamics can be achieved.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Pyridazinone derivatives have been investigated as inhibitors for a variety of enzymes and receptors. nih.gov For this compound, potential biological targets could include kinases, G-protein coupled receptors (GPCRs), and other enzymes where a heterocyclic scaffold can form key interactions. nih.gov

A typical molecular docking study would involve preparing the 3D structure of this compound and docking it into the active site of a chosen protein. The docking algorithm would then generate a series of possible binding poses, which are scored based on their predicted binding affinity. Analysis of the top-ranked poses would reveal potential hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and the protein's amino acid residues. The pyridin-4-yl moiety, for instance, could act as a hydrogen bond acceptor, while the pyridazinone ring could engage in various polar and non-polar contacts.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity | -X.X kcal/mol |

| Key Interacting Residues | Amino Acid 1 (Hydrogen Bond), Amino Acid 2 (Pi-Stacking), Amino Acid 3 (Hydrophobic) |

| Predicted Inhibition Constant (Ki) | XX nM |

Note: The values and residues in this table are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the influence of the surrounding environment, such as a solvent. An MD simulation of this compound in an aqueous solution would reveal its conformational flexibility and hydration patterns. nih.gov

The simulation would likely show that while the pyridazinone and pyridine rings themselves are rigid, the torsional angle between them can fluctuate. This conformational sampling is crucial for understanding how the molecule might adapt its shape to fit into a binding site. The simulation would also provide information on the stability of intramolecular hydrogen bonds and the distribution of water molecules around the solute, which can significantly impact its solubility and binding properties. For ligand-protein complexes identified through docking, MD simulations can be used to assess the stability of the predicted binding pose over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Focus on Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. bibliomed.org The development of a QSAR model for a class of pyridazinone derivatives would begin with the calculation of a wide range of molecular descriptors for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

The theoretical framework of QSAR involves selecting a set of descriptors that are most relevant to the biological activity being studied and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. For a series of this compound analogs with varying substituents, a QSAR model could predict their inhibitory activity against a particular target. The model would highlight which structural features are most important for activity, for example, whether electron-donating or electron-withdrawing groups at specific positions enhance or diminish the biological effect. Such models are invaluable for guiding the design of new, more potent analogs. tandfonline.com

Cheminformatics and Virtual Screening Approaches for Analog Discovery

Cheminformatics and virtual screening are powerful tools for identifying novel compounds with desired properties from large chemical databases. jksus.org To discover analogs of this compound, one could employ several virtual screening strategies.

One approach is ligand-based virtual screening, where the known structure of this compound is used as a template to search for structurally similar molecules. This can be done by calculating molecular fingerprints or 3D shape similarity.

Another approach is structure-based virtual screening, which involves docking a large library of compounds into the active site of a target protein. The top-scoring compounds would then be selected for further investigation. This method has the potential to identify structurally diverse analogs that may have improved properties compared to the initial hit compound. Both approaches can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test experimentally. nih.gov

Structure Activity Relationship Sar Studies and Rational Derivatization of 6 Pyridin 4 Yl Pyridazin 3 2h One Analogues

Design Principles for Structural Modifications

The design of novel analogues of 6-(pyridin-4-yl)pyridazin-3(2H)-one is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A central tenet in the modification of this scaffold is the understanding that the pyridazinone ring and the 6-aryl substituent (in this case, pyridine) are crucial for activity. researchgate.net

Key design considerations often revolve around:

Modulation of Electronic Properties: The electron-donating or electron-withdrawing nature of substituents on both the pyridazinone and pyridine (B92270) rings can significantly influence the molecule's interaction with its biological target.

Steric and Conformational Effects: The size and shape of substituents can dictate the molecule's ability to fit into a binding pocket and can influence the relative orientation of the two heterocyclic rings.

Hydrogen Bonding: The nitrogen atoms in both rings and the carbonyl group of the pyridazinone core are potential hydrogen bond acceptors, while the N-H group of the pyridazinone is a hydrogen bond donor. Modifications can be designed to enhance or alter these interactions.

Physicochemical Properties: Alterations to the structure are often aimed at improving properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness.

Strategies for Substituent Variation on the Pyridazinone Core

The pyridazinone ring offers several positions for substitution, with positions 2, 4, and 5 being the most commonly explored.

Position 2: The nitrogen atom at position 2 is a frequent site for modification. The introduction of various alkyl, aryl, or acyl groups can significantly impact biological activity. For instance, the presence of an acetamide (B32628) side chain linked to the lactam nitrogen at this position has been shown to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects. nih.gov

Positions 4 and 5: Modifications at the C4 and C5 positions of the pyridazinone ring can influence the molecule's planarity and introduce additional points of interaction. The introduction of small alkyl groups, halogens, or other functional groups can lead to significant changes in potency and selectivity. nih.govmdpi.com For example, in a series of pyridazinone derivatives, the introduction of increasingly bulkier groups at position 4, from methyl to n-butyl, led to improved anti-inflammatory activity. mdpi.com

| Compound ID | R2 | R4 | R5 | Biological Activity (Example) | Reference |

| Analogue 1 | -H | -H | -H | Baseline Activity | N/A |

| Analogue 2 | -CH2CONH2 | -H | -H | Enhanced Analgesic/Anti-inflammatory | nih.gov |

| Analogue 3 | -H | -CH3 | -H | Improved Anti-inflammatory | mdpi.com |

| Analogue 4 | -H | -CH2CH2CH2CH3 | -H | Further Improved Anti-inflammatory | mdpi.com |

| Analogue 5 | -H | -Cl | -Cl | Good Analgesic Activity | nih.gov |

Strategies for Substituent Variation on the Pyridine Moiety

The pyridine ring at the 6-position of the pyridazinone core serves as a key interaction moiety in many biological targets. Substitutions on this ring can fine-tune the electronic and steric properties of the entire molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be modulated by substituents.

Studies on analogous 6-phenylpyridazinones have shown that the nature and position of substituents on the aryl ring are critical for activity. researchgate.net For example, in the context of cardiotonic activity, para-substituents on the phenyl ring have been found to be particularly important. researchgate.net Similarly, for this compound analogues, substitutions at positions 2', 3', 5', and 6' of the pyridine ring can be explored to optimize target engagement. The introduction of electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) can alter the charge distribution and dipole moment of the molecule, thereby affecting its binding affinity.

| Compound ID | Pyridine Substituent | Biological Activity (Example) | Reference |

| Parent Compound | Unsubstituted | Baseline Activity | N/A |

| Analogue 6 | 2'-Chloro | Potentially altered activity due to electronic and steric effects | mdpi.com |

| Analogue 7 | 3'-Methoxy | May enhance activity through H-bonding or altered electronics | researchgate.net |

| Analogue 8 | 2',6'-Dimethyl | Can restrict rotation and influence conformation | N/A |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. nih.govresearchgate.net In the context of this compound, both the pyridazinone and pyridine rings can be subjected to bioisosteric replacement.

For the pyridazinone core, replacement with other five- or six-membered heterocycles such as pyrazole (B372694), oxadiazole, or thiadiazole can lead to novel compounds with potentially improved pharmacokinetic profiles. tandfonline.com For instance, the 1,3,4-oxadiazole (B1194373) ring has been shown to be a successful bioisosteric analogue of the 1,3,4-thiadiazole (B1197879) ring in pyridazinone-substituted compounds. tandfonline.com

The pyridine ring can also be replaced with other aromatic or heteroaromatic systems. For example, replacing the pyridine ring with a benzonitrile (B105546) can be a valuable strategy, as the nitrile group can mimic the hydrogen-bond accepting properties of the pyridine nitrogen.

Scaffold hopping involves a more drastic change in the core structure of the molecule to identify new, structurally distinct chemotypes with similar biological activity. sarpublication.com Starting from a pyridazinone scaffold, one could hop to a completely different heterocyclic system that maintains the key pharmacophoric features. For example, a scaffold hopping approach from tricyclic indenopyridazinones led to the synthesis of a series of indenopyridazinones with antisecretory and antiulcer activity. nih.gov

| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale | Reference |

| Pyridazinone | 1,3,4-Oxadiazole | Similar electronic and steric properties | tandfonline.com |

| Pyridine | Benzonitrile | Mimics hydrogen-bond acceptor ability | |

| Indenopyridazinone | Indenopyridazinone (different substitution) | Exploration of new chemical space with retained activity | nih.gov |

Impact of Stereochemistry on Molecular Recognition

The introduction of chiral centers into the this compound scaffold can have a profound impact on biological activity. Enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties due to their differential interactions with the chiral environment of biological systems, such as receptor binding sites and enzymes. nih.gov

Chirality can be introduced at various positions, for example, by adding a chiral substituent at the C5 position of the pyridazinone ring or on a substituent at the N2 position. In a study of pyridazinone derivatives, the presence of a chiral center at position 5 affected the anti-inflammatory activity, although a clear preference for one enantiomer was not established in that particular study. mdpi.com The differential activity of stereoisomers underscores the importance of stereochemistry in drug design and the need for stereoselective synthesis and testing.

Combinatorial Chemistry and High-Throughput Synthesis for Library Generation

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of related compounds for biological screening. researchgate.net These approaches are well-suited for exploring the SAR of the this compound scaffold.

Solid-phase synthesis methods have been developed for the preparation of 6-arylpyridazin-3(2H)-ones. mdpi.com In a typical approach, a pyridazinone precursor is immobilized on a solid support, such as a Wang resin. This is followed by diversification through reactions like Suzuki coupling with various boronic acids to introduce a range of aryl or heteroaryl groups at the 6-position. Subsequent cleavage from the resin yields a library of compounds with high purity. mdpi.com High-throughput screening of these libraries can then rapidly identify hits and provide valuable SAR data to guide further optimization. The use of positional scanning libraries (PSL) further enhances the efficiency of this process by allowing the evaluation of thousands to millions of compounds through a significantly smaller number of tests. nih.gov

In Vitro Biological Activity and Molecular Target Identification of 6 Pyridin 4 Yl Pyridazin 3 2h One

Enzyme Inhibition and Activation Assays at the Molecular Level

There is no publicly available data on the enzymatic inhibition or activation properties of 6-(pyridin-4-yl)pyridazin-3(2H)-one.

Receptor Binding Studies and Ligand-Macromolecule Interactions

Information regarding the receptor binding affinity and specific macromolecular interactions of this compound is not present in the scientific literature.

Cell-Based Assays for Intracellular Signaling Pathway Modulation

No studies have been published detailing the effects of this compound on intracellular signaling pathways in cell-based assays.

Mechanism of Action Elucidation at the Cellular and Subcellular Levels

The mechanism of action for this compound has not been elucidated in any publicly accessible research.

Protein Crystallography and Co-crystal Studies with Target Macromolecules

There are no protein crystallography or co-crystal studies available for this compound to visualize its interaction with any biological targets.

Advanced Medicinal Chemistry Design Principles Utilizing the 6 Pyridin 4 Yl Pyridazin 3 2h One Scaffold

Rational Design of Bioactive Molecules Based on Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool in rational drug design, enabling the identification of essential structural features required for biological activity. For the 6-(pyridin-4-yl)pyridazin-3(2H)-one scaffold, pharmacophore models can be constructed based on the known interactions of its derivatives with specific biological targets. These models typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for molecular recognition.

In a drug repurposing study, a library of 52 novel pyridazinone-based small molecules, originally designed as formyl peptide receptor (FPR) agonists, was subjected to an inverse virtual screening. nih.gov This process involved screening the compounds against a vast number of proteins with known druggable binding sites. nih.gov The initial pharmacophore-based screening narrowed down the potential targets, which were then further investigated using docking studies and molecular dynamics simulations to confirm the ligand-protein interactions. nih.gov This approach successfully identified aspartate aminotransferase as a promising repurposed target for this series of molecules. nih.gov

The pyridazinone core itself is a validated scaffold for developing binders of enzymes and G-protein coupled receptors (GPCRs). nih.gov The nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions with protein residues. mdpi.com By understanding the pharmacophoric requirements of a target, medicinal chemists can strategically modify the this compound scaffold to enhance binding affinity and selectivity.

Lead Identification and Optimization Strategies

The identification of lead compounds is a critical step in the drug discovery process. The this compound scaffold has served as a starting point for the development of numerous lead compounds with diverse biological activities. Once a lead is identified, optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties.

A common strategy involves the synthesis and biological evaluation of a series of analogues where different substituents are introduced at various positions of the pyridazinone and pyridine (B92270) rings. For instance, in the development of fatty acid binding protein 4 (FABP4) inhibitors, a two-step computer-assisted molecular design was utilized. mdpi.comsemanticscholar.orguel.ac.uk This began with a bioisosteric replacement of the pyrimidine (B1678525) scaffold of a known ligand, leading to the selection of the pyridazinone framework. mdpi.comuel.ac.uk Subsequent automated ligand growing experiments within the FABP4 cavity guided the synthesis of a library of 4-amino and 4-ureido pyridazinone derivatives. semanticscholar.org This approach led to the identification of novel and potent FABP4 inhibitors. semanticscholar.orguel.ac.uk Further optimization of the 4-amino-pyridazin-3(2H)-one core resulted in the discovery of an analog with an IC50 of 1.57 μM, which was more potent than the positive control. core.ac.uk

Structure-activity relationship (SAR) studies are integral to lead optimization. These studies systematically explore how changes in the chemical structure of a molecule affect its biological activity. For example, the synthesis of various 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives has been a strategy to develop compounds with platelet aggregation inhibiting and hypotensive activities. acs.org Similarly, the introduction of different side chains at position 2 of the pyridazinone core has been explored to create vasorelaxant agents. nih.gov

The following table summarizes the lead optimization of a dihydropyrazole-based RIP1 kinase inhibitor, which shares structural similarities with the pyridazinone scaffold and illustrates common optimization strategies.

| Compound | RIP1 Kinase FP (IC50, μM) | U937 Cell Necrosis (EC50, μM) |

| 6 | 0.23 | 0.1 |

| 7 | 0.81 | 0.4 |

| 8 | 0.019 | 0.0025 |

| 9 ((S)-enantiomer) | 0.019 | 0.0025 |

| 10 ((R)-enantiomer) | >20 | >20 |

| Data sourced from a study on dihydropyrazole inhibitors of RIP1 kinase. osti.gov |

Prodrug Design Concepts for Enhanced Target Engagement

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or lack of target specificity. For the this compound scaffold, prodrug approaches can be designed to improve its delivery to the site of action.

One common prodrug strategy involves the esterification of a carboxylic acid group or the formation of a phosphate (B84403) ester to enhance water solubility. acs.org The prodrug is then hydrolyzed by enzymes in the body to release the active parent drug. nih.gov For instance, in a series of pyrazolo[3,4-d]pyrimidine-based inhibitors, a prodrug approach was successfully used to improve the aqueous solubility and pharmacokinetic profile of the parent compounds, leading to enhanced anticancer activity in an in vivo model. nih.gov

Another approach involves attaching a promoiety that targets a specific transporter or enzyme at the desired site of action. For example, a prodrug could be designed to be a substrate for an enzyme that is overexpressed in cancer cells, leading to the localized release of the active drug. The design of prodrugs requires careful consideration of the chemical linkage between the drug and the promoiety to ensure that it is stable in the systemic circulation but readily cleaved at the target site. acs.org The promoiety itself should be non-toxic and easily excreted. acs.org

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Pyridazinone Moiety

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel hit compounds. youtube.com FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.combiorxiv.org These fragments then serve as starting points for the development of more potent lead compounds through a process of fragment growing, linking, or merging. youtube.com

The pyridazinone moiety is an attractive scaffold for FBDD due to its relatively simple structure and its presence in many known bioactive molecules. nih.govnih.gov A fragment library containing the pyridazinone core can be screened against a target of interest using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR). biorxiv.org

Once a pyridazinone-containing fragment is identified as a binder, its binding mode can be determined, often through X-ray crystallography. This structural information is then used to guide the optimization process. For example, a fragment molecule, 1-ethyl-3-(2-pyridyl)urea, with an initial enzyme inhibition of 32 μM, was the starting point for the discovery of a new class of bacterial topoisomerase inhibitors. nih.gov By incorporating acid isosteres at the 5-pyridyl position to interact with a key asparagine residue, the enzyme inhibition and antibacterial activity were significantly improved. nih.gov

Covalent and Non-Covalent Inhibitor Design Methodologies

The this compound scaffold can be utilized to design both covalent and non-covalent inhibitors.

Non-covalent inhibitors bind to their target through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com The design of non-covalent inhibitors based on the pyridazinone scaffold focuses on optimizing these interactions to achieve high affinity and selectivity. The majority of drug discovery efforts initially focus on this type of inhibition.

Covalent inhibitors , on the other hand, form a permanent chemical bond with their target protein. nih.govbiocat.com This can lead to increased potency and a longer duration of action. nih.govmdpi.com The design of covalent inhibitors involves incorporating a reactive functional group, often an electrophilic "warhead," into the molecule. biocat.com This warhead is designed to react with a specific nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the active site of the target protein. nih.gov

The design of a covalent inhibitor is a two-step process. nih.govmdpi.com First, the molecule binds non-covalently to the target, and this initial binding is governed by the same principles as non-covalent inhibition. nih.gov This initial binding orients the electrophilic warhead in close proximity to the target nucleophile, facilitating the second step, which is the formation of the covalent bond. nih.gov

Agrochemical Research Applications of 6 Pyridin 4 Yl Pyridazin 3 2h One and Its Analogues

Herbicide Discovery and Molecular Mechanisms of Action

Pyridazinone derivatives have been extensively studied for their herbicidal properties. Their primary mechanisms of action often involve the disruption of essential biochemical pathways in target weed species, leading to growth inhibition and mortality.

A significant body of research has focused on the role of pyridazinone herbicides as inhibitors of photosynthesis. These compounds can interfere with the photosynthetic electron transport chain, a critical process for energy production in plants. nih.govucanr.edu Specifically, they have been shown to bind to the D1 protein within Photosystem II (PSII), a key component of the photosynthetic apparatus located in the thylakoid membranes of chloroplasts. ucanr.edunih.gov This binding action blocks the flow of electrons, thereby halting the fixation of carbon dioxide and the generation of ATP and NADPH, which are vital for plant growth. ucanr.edu The inhibition of electron transport leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death. ucanr.edu

Another well-documented herbicidal mechanism of pyridazinone analogues is the inhibition of phytoene (B131915) desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway. nih.gov Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation. By inhibiting PDS, these herbicides prevent the formation of colored carotenoids, leading to the accumulation of phytoene, a colorless precursor. nih.gov The absence of protective carotenoids results in chlorophyll degradation under light, causing a characteristic bleaching or whitening of the plant tissues, followed by necrosis and death. nih.gov For instance, norflurazon, a commercial pyridazine (B1198779) herbicide, is known to target PDS. nih.gov Research into novel pyridazine derivatives continues to explore this mode of action, with studies designing compounds that show potent PDS inhibition and broad-spectrum herbicidal activity against various weeds. nih.gov

Table 1: Herbicidal Activity of Pyridazinone Analogues

| Compound/Analogue Class | Target Weed Species | Mechanism of Action | Research Findings |

| Pyridazinone Derivatives | Barley (Hordeum vulgare) | Inhibition of Photosystem II | Inhibited the Hill reaction and photosynthesis. cambridge.org |

| 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (6706) | General weeds | Photosynthesis inhibition and interference with chloroplast development | Retains the action mechanism of pyrazon but also interferes with chloroplast development, showing 100 to 1000 times more effectiveness than amitrole. cambridge.org |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Echinochloa crus-galli, Portulaca oleracea | Phytoene Desaturase (PDS) Inhibition | Showed 100% inhibition of root and stem growth at 100 µg/mL and induced downregulation of the PDS gene. nih.gov |

| Norflurazon | Monocot and broadleaf weeds | Phytoene Desaturase (PDS) Inhibition | Effective as a pre-emergence herbicide in cotton and peanut fields. mdpi.com |

Fungicide Development and Biochemical Target Validation

The pyridazine scaffold is also a promising pharmacophore for the development of novel fungicides. Researchers have synthesized and evaluated a variety of 6-(pyridin-4-yl)pyridazin-3(2H)-one analogues and related structures for their efficacy against a range of pathogenic fungi that threaten crop health and yield.

One of the key biochemical targets for pyridazinone-based fungicides is tubulin. nih.gov Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton in eukaryotic cells, including fungi. Microtubules play a crucial role in vital cellular processes such as cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to tubulin, these fungicidal compounds inhibit its polymerization into microtubules. nih.gov This disruption of microtubule dynamics leads to a failure in mitosis and other essential cellular functions, ultimately causing the death of the fungal pathogen. The discovery of pyridachlometyl, a novel pyridazine fungicide, highlights the success of this approach. nih.gov

In addition to tubulin inhibition, other mechanisms of action are also being explored. For example, some pyridazinone derivatives have been found to exhibit fungicidal activity through mechanisms that may involve other cellular targets. researchgate.net Structure-activity relationship (QSAR) studies on pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have shown that their antifungal activity against wheat leaf rust (Puccinia recondita) is influenced by the electronic and hydrophobic properties of the substituents on the molecule. researchgate.net These studies provide valuable insights for the rational design of more potent fungicidal agents.

Table 2: Fungicidal Activity of Pyridazinone Analogues

| Compound/Analogue Class | Target Fungi | Biochemical Target/Mechanism | Research Findings |

| Pyridachlometyl | Various fungal pathogens | Tubulin | A novel pyridazine fungicide with a unique mode of action targeting tubulin. nih.gov |

| Pyridazinone-substituted 1,3,4-oxadiazoles/thiadiazoles | Puccinia recondita (Wheat leaf rust) | Not fully elucidated, structure-dependent | Fungicidal activity is influenced by the steric and electrostatic properties of the molecule. researchgate.net |

| Pyridazinone-based diarylurea derivatives | Candida albicans | Not specified | Compound 8g showed significant antifungal activity with a MIC of 16 μg/mL. nih.gov |

Insecticide Research and Neurochemical Interaction Studies

The exploration of pyridazinone and pyridine (B92270) derivatives as insecticides has revealed their potential to disrupt the nervous systems of various insect pests. bibliomed.org The neurotoxic effects of these compounds are often the basis for their insecticidal activity.

A primary target for many insecticides is the voltage-gated sodium channel in the nerve cells of insects. nih.gov These channels are crucial for the propagation of nerve impulses. Certain neurotoxic compounds act by modifying the kinetics of these channels, causing them to remain open for extended periods. nih.gov This leads to a continuous influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect. While this mechanism is well-established for pyrethroid insecticides, research into pyridazine-containing compounds suggests they may also interact with these or other critical neuronal targets. nih.govnih.gov

For instance, pyridaben (B1679940), a pyridazinone acaricide, is known to function as a mitochondrial Complex I inhibitor. nih.gov This inhibition disrupts the electron transport chain in mitochondria, leading to a failure in cellular respiration and energy production, which is fatal to the target pest. nih.gov The neurotoxicity of pyridaben has been documented, with symptoms of poisoning observed in farm workers, indicating its potent biological activity. nih.gov The development of novel pyridine and pyridazine derivatives as insecticides often involves screening for activity against key agricultural pests like aphids. bibliomed.orgresearchgate.net Studies have shown that the specific substituents on the pyridine or pyridazinone ring can significantly influence the insecticidal potency of the compound. researchgate.net

Table 3: Insecticidal Activity of Pyridine and Pyridazinone Analogues

| Compound/Analogue Class | Target Insect | Potential Neurochemical Interaction | Research Findings |

| Pyridaben (a pyridazinone) | Mites (Acaricide) | Mitochondrial Complex I Inhibition | Functions as a mitochondrial Complex I inhibitor, leading to neurotoxicity. nih.gov |

| Pyridine derivatives | Aphis gossypii (Cotton aphid) | Not fully specified, likely neurotoxic | Some synthesized compounds showed promising insecticidal activity against nymphs and adults. nih.gov |

| Thienylpyridines and related derivatives | Aphis gossypii (Cotton aphid) | Not specified | All new compounds were evaluated for their insecticidal activity. nih.gov |

Plant Growth Regulation Studies at the Biochemical Level

Beyond crop protection, certain pyridazine and pyridine derivatives have been investigated for their ability to regulate plant growth and development. mdpi.com These plant growth regulators (PGRs) can influence various physiological processes, from seed germination to flowering and fruit development, by interacting with the plant's hormonal systems. neliti.com

Plant hormones, or phytohormones, such as auxins, cytokinins, and gibberellins, are key signaling molecules that control plant growth. nih.gov Synthetic PGRs often mimic or interfere with the action of these natural hormones. For example, some compounds can promote root formation, enhance nutrient uptake, or delay senescence by modulating auxin or cytokinin pathways. neliti.com

Research on pyridazine derivatives has indicated their potential to act as plant growth regulators. While the precise biochemical mechanisms are still under investigation for many of these compounds, it is hypothesized that they may interact with the receptors or signaling components of plant hormone pathways. Studies on other heterocyclic compounds have shown that they can influence the biosynthesis or transport of phytohormones. For example, some compounds have been shown to affect the levels of abscisic acid, a hormone involved in stress responses and dormancy. nih.gov The application of pyridazine-based compounds could therefore offer a way to manipulate plant architecture, improve stress tolerance, or enhance crop yield. mdpi.com

Table 4: Plant Growth Regulation by Pyridine and Pyridazine Analogues

| Compound/Analogue Class | Effect on Plant | Potential Biochemical Interaction | Research Findings |

| Pyridazine derivatives | General plant growth regulation | Interaction with phytohormone pathways | Reported to exhibit useful plant growth regulating effects. |

| Pyridazine bioisosteres | Wheat germination and seedling growth | Influence on germination rate and seedling development | May influence the wheat germination rate, seedling growth, height, and weight of the plantlets. mdpi.com |

| 3-aminothieno[2,3-b]pyridines | Herbicide safening and plant growth regulation | Not specified | Recognized as effective 2,4-D herbicide safeners and plant growth regulators. mdpi.com |

Environmental Fate and Degradation Pathways (Chemical and Biochemical)

Understanding the environmental fate of agrochemicals is crucial for assessing their long-term impact and ensuring their safe use. The degradation of this compound and its analogues in the environment is influenced by a combination of chemical and biochemical processes. mdpi.com

Chemical degradation can occur through processes like hydrolysis and photolysis. Hydrolysis is the breakdown of a compound by reaction with water, and its rate is often dependent on the pH of the environment. mdpi.com Photolysis, or photodegradation, is the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. nih.gov The stability of the pyridazine and pyridine rings to these processes can vary depending on the specific substituents present on the molecule.

Biochemical degradation, or biodegradation, is a key process for the removal of pesticides from soil and water environments and is primarily carried out by microorganisms such as bacteria and fungi. nih.gov These microorganisms possess enzymes that can break down complex organic molecules. The degradation of pyridine-containing compounds often involves initial hydroxylation of the ring, followed by ring cleavage. tandfonline.comasm.org For instance, the biodegradation of the pesticide pyridaben has been shown to involve cleavage of the C-S bond followed by ring opening. nih.gov The ultimate fate of these compounds is mineralization, where they are completely broken down into simpler inorganic substances like carbon dioxide, water, and nitrogen compounds. nih.gov The rate of biodegradation is influenced by various environmental factors, including soil type, temperature, moisture, and the microbial population present. researchgate.net

Table 5: Environmental Degradation of Pyridazine and Pyridine Containing Compounds

| Compound Class | Degradation Process | Key Intermediates/Pathways | Influencing Factors |

| Pyridine derivatives | Biodegradation | Hydroxylated intermediates, ring cleavage | Soil microbial population, presence of other carbon sources. tandfonline.comasm.org |

| Pyridaben (a pyridazinone) | Photolysis and Biodegradation | C-S bond cleavage, ring opening | UV light, microbial activity in sediment/seawater. nih.gov |

| General Pesticides | Hydrolysis, Photolysis, Biodegradation | Oxidation, reduction, hydrolysis reactions | pH, sunlight, soil organic matter, microbial activity. mdpi.comresearchgate.net |

Emerging Applications and Future Research Directions for 6 Pyridin 4 Yl Pyridazin 3 2h One

Materials Science Applications (e.g., Polymer Chemistry, Functional Materials, Catalysis)

The unique structural and electronic properties of the pyridazine (B1198779) and pyridine (B92270) rings within 6-(pyridin-4-yl)pyridazin-3(2H)-one make it a compelling candidate for the development of novel functional materials. The nitrogen atoms in the heterocyclic rings can act as coordination sites for metal ions, suggesting applications in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comd-nb.inforesearchgate.net

The development of MOFs has been a significant area of research, with applications in gas storage, separation, and catalysis. researchgate.net The use of mixed-ligand systems has been shown to generate MOFs with fascinating properties arising from the synergistic effects of the different ligands. d-nb.info The pyridazinone moiety, with its potential for hydrogen bonding and π-stacking interactions, can contribute to the formation of robust and functional frameworks. For instance, pyridazino[4,5-d]pyridazine (B3350090) has been used as a pillar ligand to construct porous 3D frameworks that exhibit spin-crossover (SCO) behavior, a property of interest for molecular switches and sensors. mdpi.com

Furthermore, the pyridazine core is being explored for its potential in optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netossila.com Pyridazine-based materials can act as host materials in the emissive layer of OLEDs, facilitating efficient energy transfer to dopant molecules. researchgate.netmdpi.comrsc.org The bipolar nature of some pyridazine derivatives, possessing both electron-donating and electron-accepting moieties, is advantageous for balanced charge transport in OLED devices, leading to improved efficiency and brightness. researchgate.netrsc.org

While the direct application of this compound in polymer chemistry is not yet extensively documented, its bifunctional nature—with reactive sites on both the pyridazinone and pyridine rings—suggests its potential as a monomer for the synthesis of novel polymers with tailored properties. These polymers could find use in areas such as specialty coatings, membranes, or as a scaffold for catalysis.

Table 1: Examples of Pyridazine and Pyridine Derivatives in Functional Materials

| Compound/Material Type | Application | Key Findings |

| Pyridazino[4,5-d]pyridazine-based MOFs | Spin-Crossover Porous Coordination Polymers | Forms porous 3D frameworks with hysteretic spin-crossover behavior, demonstrating the potential of pyridazine ligands in molecular switches. mdpi.com |

| Pyridazine-based Donor-Acceptor Materials | Organic Light-Emitting Diodes (OLEDs) | Act as bipolar host materials in green phosphorescent OLEDs, achieving high efficiencies. researchgate.net |

| Pyridine-based Carboxylate Linkers in MOFs | Gas Sorption and Separation | Creates Zn-based MOFs with open metal sites, leading to enhanced interaction with CO2. researchgate.net |

| Pyridinyl-Carbazole Host Materials | Organic Light-Emitting Diodes (OLEDs) | Used in solution-processed green and blue phosphorescent OLEDs, demonstrating high efficiency. mdpi.com |

Development of Chemical Sensors and Probes

The development of small-molecule fluorescent probes for the detection of biologically and environmentally important species is a rapidly growing field. The pyridazinone and pyridine scaffolds are excellent platforms for the design of such probes due to their inherent photophysical properties and the ease with which they can be functionalized. bjmu.edu.cnmdpi.com

Researchers have successfully designed and synthesized fluorescent probes based on nitrogen-fused pyridazinone scaffolds for live-cell and brain-tissue imaging. bjmu.edu.cn These probes exhibit excellent photophysical properties, including significant Stokes shifts and good quantum yields. bjmu.edu.cn The strategy often involves creating a donor-acceptor system within the molecule, where the pyridazinone core acts as an electron acceptor. bjmu.edu.cn

A notable application of a pyridazine-based fluorescent probe is in the detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov A synthesized probe showed a significant increase in fluorescence emission upon binding to Aβ aggregates and possessed the necessary hydrophobicity to cross the blood-brain barrier. nih.gov This highlights the potential of pyridazine derivatives in the development of diagnostic tools for neurodegenerative diseases. nih.gov

Given that this compound contains both a potentially fluorescent pyridazinone core and a pyridine ring capable of binding to metal ions, it is a promising candidate for the development of chemosensors. mdpi.com The pyridine nitrogen can act as a binding site for cations, and this interaction could modulate the fluorescence properties of the pyridazinone ring, allowing for the detection of specific metal ions. mdpi.com

Table 2: Pyridazine and Pyridine-Based Fluorescent Probes

| Probe Scaffold | Target | Key Features |

| Nitrogen-fused Pyridazinone | Subcellular imaging | Excellent photophysical properties for live cell and brain tissue imaging. bjmu.edu.cn |

| Pyridazine-based dye | β-amyloid plaques | High affinity and significant fluorescence enhancement upon binding to Aβ aggregates. nih.gov |

| Pyridine derivative | Toxic heavy metal ions (e.g., Cr2+, Hg2+, Ni2+, Co2+) | Rapid identification and detection of multiple toxic cations through distinct fluorescent responses. mdpi.com |

Advanced Chemical Biology Tool Development